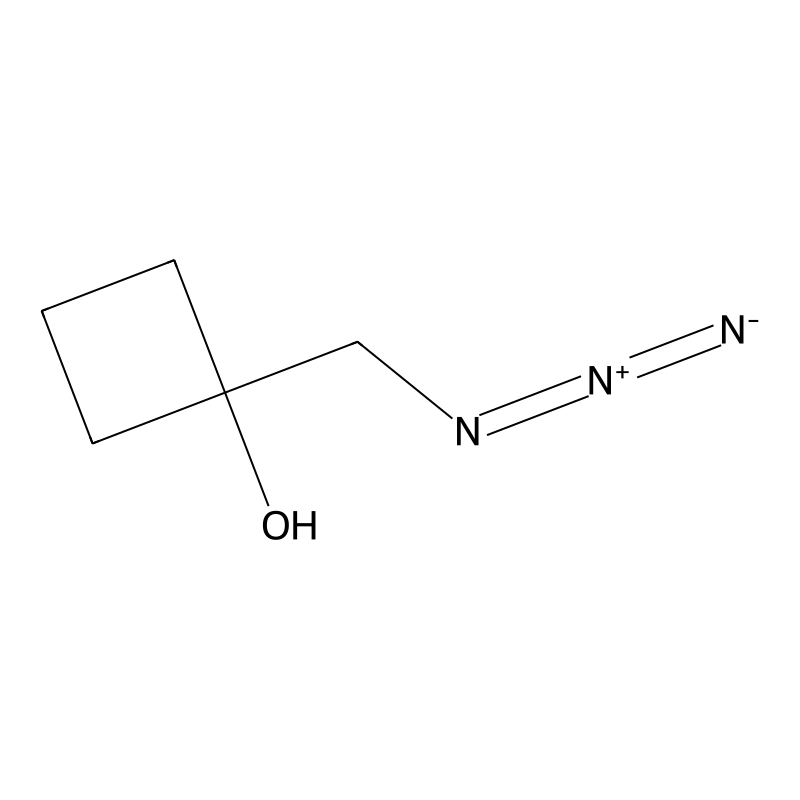

1-(Azidomethyl)cyclobutan-1-ol

Catalog No.

S3246227

CAS No.

2243171-64-2

M.F

C5H9N3O

M. Wt

127.147

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2243171-64-2

Product Name

1-(Azidomethyl)cyclobutan-1-ol

IUPAC Name

1-(azidomethyl)cyclobutan-1-ol

Molecular Formula

C5H9N3O

Molecular Weight

127.147

InChI

InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2

InChI Key

SJCBCHBFLHVTQM-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN=[N+]=[N-])O

solubility

not available

1-(Azidomethyl)cyclobutan-1-ol, commonly known as AMBCB, is a synthetic compound that has gained significant attention in the fields of research and industry over the last few decades. The compound has the potential for diverse applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. This paper aims to provide an in-depth analysis of AMBCB, its properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, and applications in scientific experiments. Additionally, the paper will highlight the current state of research, future directions, and potential implications for various fields of research and industry.

1-(Azidomethyl)cyclobutan-1-ol is a white crystalline compound with the chemical formula C5H8N2O. The compound is a member of the cyclobutanone family and is synthesized through a reaction between 3-chlorocyclobutanone and sodium azide. Over the years, AMBCB has gained popularity as a chemical building block in the synthesis of numerous organic compounds with various biological activities.

AMBCB is a colorless, odorless, and stable compound with a molecular weight of 112.13 g/mol. The compound is slightly soluble in water but easily dissolves in polar solvents such as methanol and ethanol. AMBCB has a melting point of 85-87℃ and a boiling point of 101-103℃. The compound is highly reactive due to the presence of an azido group, which makes it suitable for various chemical reactions.

AMBCB is synthesized through the reaction of 3-chlorocyclobutanone with sodium azide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, and the product is isolated through a column chromatography technique. The purity of the product is characterized using various analytical techniques such as NMR, IR, and Mass spectrometry.

The purity of AMBCB is analyzed using various analytical techniques such as NMR, IR, and Mass spectrometry. NMR spectroscopy is used to analyze the molecular structure of the compound, while IR spectroscopy is used to detect functional groups present in the compound. Mass spectrometry is used to determine the molecular weight and purity of the product.

AMBCB has exhibited various biological properties, making it a potential compound for use in medicinal chemistry. The compound has been shown to possess antibacterial and antifungal properties, as well as antitumor activity. Studies have also shown that AMBCB has anti-inflammatory properties, making it a promising compound in the development of anti-inflammatory drugs.

Studies have shown that AMBCB has low toxicity levels and is considered safe for use in scientific experiments. The compound has been used in various studies, and no severe side effects have been reported.

AMBCB has diverse applications in various scientific fields, including medicinal chemistry, materials science, and polymer chemistry. The compound is commonly used as a chemical building block in the synthesis of various organic compounds, such as cyclic peptides, nucleoside analogs, and heterocyclic compounds. Additionally, AMBCB is used in the development of various advanced materials, such as polymers, nanomaterials, and liquid crystals.

Research on AMBCB has increased significantly over the last few decades, with numerous studies conducted to explore the compound's potential applications. Recent studies have focused on the compound's synthesis and characterization, as well as its applications in the development of advanced materials and pharmaceuticals.

AMBCB has various potential implications in various fields of research and industry. In medicinal chemistry, the compound can be developed into anti-inflammatory drugs, antitumor agents, and antibiotics. The compound's use in materials science can lead to the development of advanced materials with unique properties, such as biodegradable materials and liquid crystals. In polymer chemistry, AMBCB can be used as a building block in the synthesis of polymers with unique properties, such as hydrogels and elastomers.

Despite the numerous applications and potential implications of AMBCB in various fields, the compound has limitations that need to be addressed. Firstly, the compound's synthesis is complicated and requires the use of specialized equipment and reagents. Additionally, further studies need to be conducted to explore the compound's potential for further applications. Future directions for the research on AMBCB include the development of more efficient synthetic protocols, the exploration of the compound's potential for other applications, and the investigation of the compound's behavior under different conditions.

1-(Azidomethyl)cyclobutan-1-ol is a versatile compound with numerous potential applications in various fields of research and industry. The compound's unique properties, such as its reactivity and stability, make it a promising building block in the development of advanced materials and pharmaceuticals. The current state of research on AMBCB has yielded promising results, and further studies focusing on the compound's synthesis, characterization, and applications are required to fully explore its potential.

XLogP3

1.2

Dates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds